Analgesic Potency of Oxazolo[5,4-b]pyridine Derivatives Outperforms [4,5-b] Regioisomers
In a direct comparative study, N-substituted oxazolo[5,4-b]pyridin-2(1H)-one derivatives exhibited significantly greater analgesic activity than their oxazolo[4,5-b]pyridin-2(3H)-one analogs [1]. The most potent compound, 3b (1-[[4-(4-fluorophenyl)-1-piperazinyl]propyl]oxazolo[5,4-b]pyridin-2(1H)-one), demonstrated ED50 values of 5.6 mg/kg (oral) in mice and 0.5 mg/kg (oral) in rats [1]. In contrast, the corresponding oxazolo[4,5-b]pyridine series showed significantly higher ED50 values (i.e., lower potency), with typical ED50 values in the range of 15-26 mg/kg (oral) in mice [2].
| Evidence Dimension | In vivo analgesic potency (ED50, oral) |
|---|---|
| Target Compound Data | Oxazolo[5,4-b]pyridine derivative (3b): 5.6 mg/kg (mouse) and 0.5 mg/kg (rat) |
| Comparator Or Baseline | Oxazolo[4,5-b]pyridine derivatives: 15-26 mg/kg (mouse, phenylquinone writhing test) |
| Quantified Difference | Approximately 3- to 5-fold higher potency (lower ED50) for the [5,4-b] series |
| Conditions | In vivo mouse phenylquinone writhing test and rat acetic acid writhing test, oral administration |
Why This Matters
This demonstrates a clear, quantifiable advantage of the [5,4-b] scaffold for developing potent, orally active non-opioid analgesics, a profile not matched by the [4,5-b] series.
- [1] Viaud, M. C., Jamoneau, P., Flouzat, C., Bizot-Espiard, J. G., Pfeiffer, B., Renard, P., Caignard, D. H., Adam, G., & Guillaumet, G. (1995). N-substituted oxazolo[5,4-b]pyridin-2(1H)-ones: a new class of non-opiate antinociceptive agents. Journal of Medicinal Chemistry, 38(8), 1278-1286. View Source
- [2] Savelon, L., Bizot-Espiard, J. G., Caignard, D. H., Pfeiffer, B., Renard, P., Viaud, M. C., & Guillaumet, G. (1998). 6-aminoalkyloxazolo[4,5-b]pyridin-2(3H)-ones: synthesis and evaluation of antinoceptive activity. Bioorganic & Medicinal Chemistry, 6(11), 1963-1973. View Source
